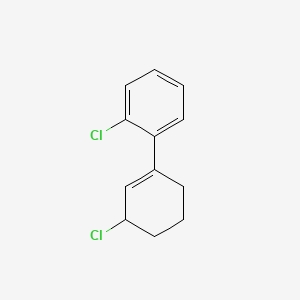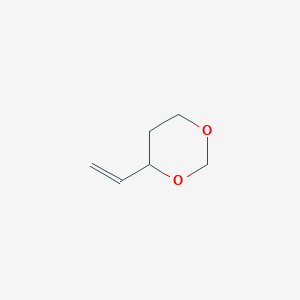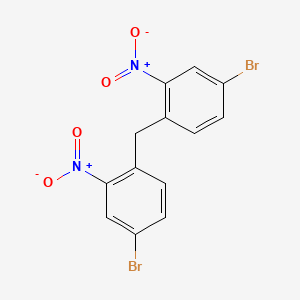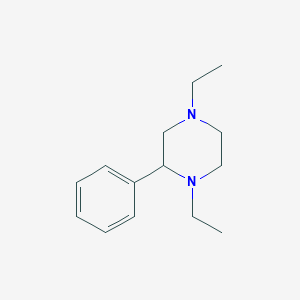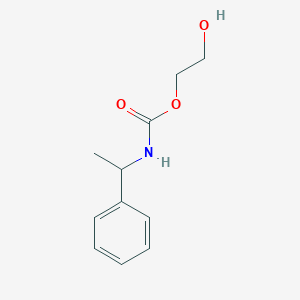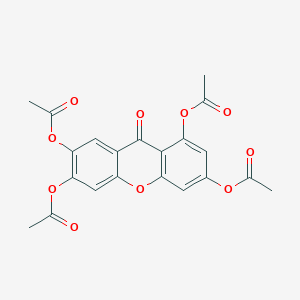
3,5-Cyclohexadiene-1,2-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Cyclohexadiene-1,2-diimine is an organic compound with the molecular formula C6H6N2. It is also known by several synonyms, including 1,2-diiminobenzene and ortho-benzoquinone diimine This compound is characterized by its unique structure, which includes two imine groups attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Cyclohexadiene-1,2-diimine can be synthesized through the oxidation of aniline derivatives. One common method involves the use of ruthenium complexes containing two aniline ligands. These complexes are oxidized by ammonium cerium(IV) sulfate to form the desired diimine compound . The reaction conditions typically involve the use of a solvent such as acetonitrile and are carried out at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of transition metal catalysts and controlled oxidation reactions are key components of these methods.
Chemical Reactions Analysis
Types of Reactions: 3,5-Cyclohexadiene-1,2-diimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can convert the diimine groups back to amine groups.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Ammonium cerium(IV) sulfate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas or hydride donors can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can react with the imine groups under mild conditions.
Major Products:
Oxidation Products: Further oxidation can lead to the formation of azo compounds or other nitrogen-rich structures.
Reduction Products: Reduction typically yields amine derivatives.
Substitution Products: Substitution reactions can produce a variety of functionalized cyclohexadiene derivatives.
Scientific Research Applications
3,5-Cyclohexadiene-1,2-diimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly with transition metals such as ruthenium.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into the use of diimine compounds in drug development, particularly for their ability to interact with biological macromolecules.
Industry: The compound is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Cyclohexadiene-1,2-diimine involves its ability to form stable complexes with transition metals. These complexes can undergo redox reactions, which are crucial for various catalytic processes. The imine groups can also participate in hydrogen bonding and other interactions with biological molecules, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
- 1,2-Diiminobenzene
- Ortho-benzoquinone diimine
- 1,2-Diaminobenzene
Comparison: 3,5-Cyclohexadiene-1,2-diimine is unique due to its specific structure and reactivity. Unlike 1,2-diaminobenzene, which has amine groups, the diimine groups in this compound provide different chemical properties, such as the ability to form stable metal complexes and participate in unique redox reactions .
Properties
CAS No. |
4710-40-1 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
cyclohexa-3,5-diene-1,2-diimine |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H |
InChI Key |
QHFFENCDDAJXOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)C(=N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
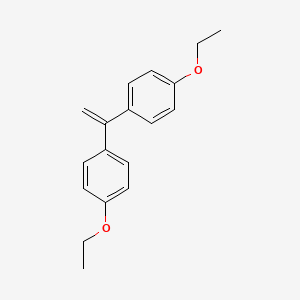
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
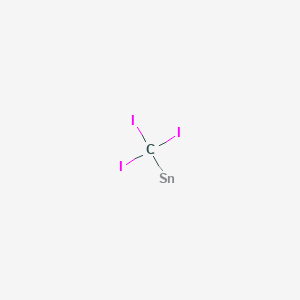
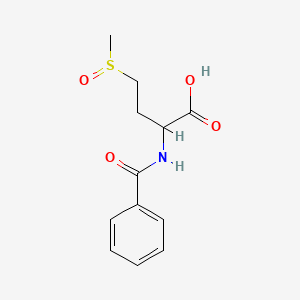
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
